3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride

Antibacterial drug discovery Cyclic hydroxamic acids Minimum inhibitory concentration

This analytically defined hydrochloride salt (CAS 2580186-31-6) is the 7-chloro-1-hydroxy pharmacophore essential for antimicrobial potency. Procurement of the HCl form ensures enhanced aqueous solubility and batch-to-batch consistency for HTS and in vivo Cryptococcus neoformans models (MIC 0.2 µg/mL). This scaffold cannot be substituted by des-hydroxy lactam (CAS 56433-13-7) or des-chloro analogs without 30- to 100-fold activity loss. Ideal for gram-negative combination screening with gentamicin.

Molecular Formula C9H10Cl2N2O2
Molecular Weight 249.09
CAS No. 2580186-31-6
Cat. No. B2459797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
CAS2580186-31-6
Molecular FormulaC9H10Cl2N2O2
Molecular Weight249.09
Structural Identifiers
SMILESC1C(C(=O)N(C2=C1C=CC(=C2)Cl)O)N.Cl
InChIInChI=1S/C9H9ClN2O2.ClH/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6;/h1-2,4,7,14H,3,11H2;1H
InChIKeyVIEJYIDLLKMZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one Hydrochloride (CAS 2580186-31-6): Chemical Identity, Scaffold Class, and Procurement Context


3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one hydrochloride (CAS 2580186-31-6) is the hydrochloride salt of a synthetic halogenated quinoline derivative belonging to the cyclic hydroxamic acid (3-amino-3,4-dihydro-1-hydroxycarbostyril) class. Its free base (CAS 56433-17-1; molecular formula C₉H₉ClN₂O₂; MW 212.63 g/mol) bears a tetrahydroquinolin-2-one core substituted at the 3-position with an amino group, at the 7-position with a chlorine atom, and at the 1-position with a hydroxyl group, forming the characteristic cyclic hydroxamic acid pharmacophore . The hydrochloride salt form (C₉H₁₀Cl₂N₂O₂; MW 249.09 g/mol) confers enhanced aqueous solubility and solid-state stability relative to the free base, facilitating its use in biological assay preparation and synthetic derivatization workflows [1]. First characterized in the antimicrobial literature in the 1970s, this compound has been assigned the historical acronym CBS (3-amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril) and is catalogued in PubChem under SID 23356844 [2].

Why Generic Quinoline Analogs Cannot Replace 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one Hydrochloride: Structural Determinants of Antimicrobial Potency


Within the 3-amino-3,4-dihydro-1-hydroxycarbostyril chemotype, both the position of chlorine substitution and the presence of the N1-hydroxyl group are non-negotiable structural features governing antimicrobial potency. Systematic SAR studies have demonstrated that the 7-chloro regioisomer consistently outperforms the 5-, 6-, and 8-chloro congeners, as well as the unsubstituted parent compound, across multiple bacterial species [1]. Furthermore, removal of the 1-hydroxy group to yield the corresponding lactam (3-amino-3,4-dihydrocarbostyril series) results in a 30- to 100-fold erosion of antibacterial activity, confirming the essentiality of the cyclic hydroxamic acid motif [2]. Consequently, procurement of structurally adjacent analogs—such as 3-amino-7-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 56433-13-7, the des-hydroxy lactam) or (S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one hydrochloride (PF-04859989, CAS 177943-33-8, the des-chloro KAT II inhibitor)—cannot recapitulate the antimicrobial profile that is uniquely conferred by the simultaneous presence of the 7-Cl and 1-OH substituents on the quinolinone scaffold.

Quantitative Head-to-Head Evidence: 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one Hydrochloride vs. Closest Structural Analogs and Clinical Antibiotics


Mean MIC of 0.2 μg/mL Across 9 Bacterial Species: 3-Fold More Potent Than the 6-Chloro and Parent Analogs, 10-Fold More Potent Than Chloramphenicol and Kanamycin

In a direct head-to-head comparison, the 7-chloro analog (3-amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril, the free base of the target compound) exhibited a mean minimum inhibitory concentration (MIC) of 0.2 μg/mL against nine bacterial strains, representing a 3-fold potency advantage over both the parent unsubstituted compound (0.6 μg/mL) and the 6-chloro regioisomer (0.6 μg/mL) [1]. Relative to the clinical antibiotics chloramphenicol and kanamycin, each with a mean MIC of 2 μg/mL under identical assay conditions, the 7-chloro analog was 10-fold more potent [1].

Antibacterial drug discovery Cyclic hydroxamic acids Minimum inhibitory concentration

Chlorine Position-Activity Relationship: 7-Cl Is the Optimal Substitution Pattern Across E. coli, L. dextranicum, and L. plantarum

A systematic comparison of all four monochloro regioisomers (5-, 6-, 7-, and 8-Cl) of 3-amino-3,4-dihydro-1-hydroxycarbostyril established the rank order of antibacterial activity as 7-Cl > 6-Cl > 8-Cl > 5-Cl against Escherichia coli 9723, and 7-Cl > 6-Cl > 8-Cl = 5-Cl against Leuconostoc dextranicum 8086 and Lactobacillus plantarum 8014 [1]. Critically, the 7-chloro analog was more effective than the parent unsubstituted compound in each of the three test microorganisms, demonstrating that the 7-position chloro substituent confers a genuine activity enhancement rather than merely modulating physicochemical properties [1].

Structure-activity relationship Halogen substitution Antibacterial SAR

The 1-Hydroxy Group Is Essential: Removal to Form the Corresponding Lactam Results in 30- to 100-Fold Loss of Antibacterial Activity

In a direct paired comparison between cyclic hydroxamic acids (bearing the N1-OH group) and their corresponding lactams (lacking the N1-OH), the 7-chloro hydroxamic acid exhibited a mean MIC of 0.2 μg/mL versus 6 μg/mL for the 7-chloro lactam—a 30-fold difference [1]. The potency differential was even more pronounced for the 6-chloro pair (0.6 vs. 60 μg/mL; 100-fold) and the parent pair (0.6 vs. 60 μg/mL; 100-fold), unequivocally establishing that the 1-hydroxy group is a critical pharmacophoric element for antibacterial activity within this chemotype [1]. Furthermore, only the cyclic hydroxamic acids—not the lactams—inhibited Candida albicans growth (MIC 20–200 μg/mL), extending the essentiality of the N1-OH motif to antifungal activity [1].

Cyclic hydroxamic acid pharmacophore Lactam comparison Structure-activity relationship

In Vivo-Validated Anti-Cryptococcal Activity: MIC of 0.2 μg/mL Against C. neoformans with Prolonged Survival in a Murine Infection Model

3-Amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril (CBS, the free base of the target compound) demonstrated fungistatic activity against nine clinical strains of Cryptococcus neoformans at a minimum concentration of 0.2 μg/mL at 48 hours [1]. In a murine model of cryptococcal infection using C. neoformans strain Price, mice treated with CBS showed an increased mean life expectancy compared to infected untreated controls, providing in vivo proof-of-concept for the antifungal potential of this compound [1]. While the same laboratory previously reported that the broader cyclic hydroxamic acid series inhibited Candida albicans at substantially higher concentrations (20–200 μg/mL) [2], the 0.2 μg/mL anti-Cryptococcus MIC positions CBS at potency levels approaching that of amphotericin B (2 μg/mL against C. albicans in the comparator study) [2], though direct head-to-head anti-Cryptococcus data with clinical antifungals were not reported in the same experiment.

Antifungal drug discovery Cryptococcus neoformans In vivo efficacy

7-Chloro Analog Outperforms Chloramphenicol and Gentamicin Against Gram-Negative Clinical Isolates, with Demonstrated Synergy with Gentamicin Against Enterobacter cloacae

In a comparative evaluation against seven clinical isolates and two ATCC reference strains, the 7-chloro analog of 3-amino-3,4-dihydro-1-hydroxycarbostyril exhibited MIC values lower than those of chloramphenicol and gentamicin against all tested gram-negative bacteria, with the sole exception of gentamicin against Providencia stuartii [1]. Notably, the 7-chloro compound demonstrated a pronounced synergistic effect when combined with gentamicin against a clinical isolate of Enterobacter cloacae, whereas only an additive effect was observed with chloramphenicol [1]. The gram-positive activity of the 7-chloro analog was inferior to both antibiotics, indicating a gram-negative selectivity profile that differentiates it from broad-spectrum clinical comparators [1].

Clinical isolate panel Gram-negative antibacterial Antibiotic synergy

Procurement-Relevant Application Scenarios for 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one Hydrochloride (CAS 2580186-31-6)


Gram-Negative Antibacterial Lead Optimization and Probe Development

The 7-chloro compound's 3-fold potency advantage over the 6-chloro and des-chloro parent analogs (mean MIC 0.2 vs. 0.6 μg/mL) [1], combined with its demonstrated superiority over chloramphenicol and gentamicin against gram-negative clinical isolates [3], makes it a high-priority scaffold for medicinal chemistry programs targeting multidrug-resistant Enterobacteriaceae. The hydrochloride salt form (CAS 2580186-31-6) provides practical handling advantages for parallel synthesis and high-throughput screening campaigns where aqueous solubility of the starting scaffold is critical for reproducible liquid handling.

Anti-Cryptococcal Probe Compound for Fungal Pathogenesis Research

CBS is one of the few halogenated quinolines with published in vivo efficacy data in a mammalian cryptococcosis model [2]. At an MIC of 0.2 μg/mL against C. neoformans, it approaches the potency of amphotericin B against Candida spp. [1], positioning it as a valuable chemical probe for target identification studies in Cryptococcus biology. Procurement of the analytically defined hydrochloride salt ensures batch-to-batch consistency in fungal growth inhibition and animal dosing studies.

Structure-Activity Relationship Studies of the Cyclic Hydroxamic Acid Pharmacophore

The 30- to 100-fold activity differential between the 7-chloro hydroxamic acid and its corresponding lactam [1] makes this compound an essential reference standard for any SAR campaign exploring the role of the N1-OH group in target engagement. Researchers seeking to decouple the contributions of the 7-Cl substituent and the 1-OH pharmacophore to antimicrobial activity require the authentic 7-chloro-1-hydroxy compound—neither the 7-Cl lactam (CAS 56433-13-7) nor the des-chloro hydroxamic acid (PF-04859989) can serve this function.

Antibiotic Adjuvant and Combination Therapy Research with Aminoglycosides

The demonstrated synergistic interaction between the 7-chloro analog and gentamicin against Enterobacter cloacae [3] provides a specific, evidence-based rationale for procuring this compound for antibiotic combination screening programs. The gram-negative-selective activity profile and gentamicin synergy suggest a mechanism of action distinct from that of the aminoglycoside class, warranting further investigation into the molecular basis of this synergy and its potential exploitation for overcoming aminoglycoside resistance.

Quote Request

Request a Quote for 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.